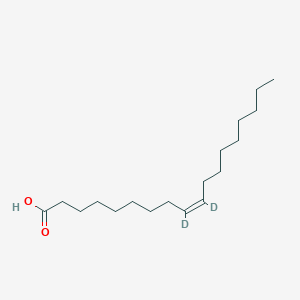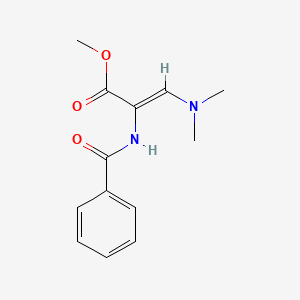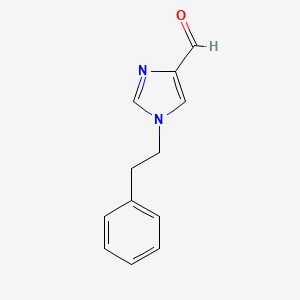
(Z)-9,10-dideuteriooctadec-9-enoic acid
Descripción general
Descripción
(Z)-9,10-dideuteriooctadec-9-enoic acid, also known as (Z)-9-dideuterio-18:1, is a polyunsaturated fatty acid that belongs to the omega-3 family of fatty acids. It is a monounsaturated fatty acid with two deuterium atoms at C-9 and C-10 positions. This fatty acid is found naturally in some marine organisms, such as fish and algae, and can also be produced synthetically. It has been studied for its potential therapeutic applications in the treatment of a variety of conditions, including cardiovascular disease, diabetes, and cancer.
Aplicaciones Científicas De Investigación
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Lipogenic Differentiation in Skeletal Muscle Satellite Cells
Survival and Growth Enhancement in Aquatic Organisms
Dermal Delivery for Skin Malignancies
Anti-Inflammatory Properties
Neuroprotection and Brain Health
Cardiovascular Health
Mecanismo De Acción
Target of Action
Oleic acid-d2, also known as (Z)-9,10-dideuteriooctadec-9-enoic acid or Oleic acid(d2), is a deuterium-labeled form of Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . The primary target of Oleic acid-d2 is the Na+/K+ ATPase , an enzyme that plays a crucial role in maintaining the electrochemical gradient across the cell membranes .
Mode of Action
Oleic acid-d2 interacts with its target, the Na+/K+ ATPase, by acting as an activator . This interaction leads to the upregulation of the expression of genes causing fatty acid oxidation (FAO) via the deacetylation of Peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α) by PKA-dependent activation of the SIRT1-PGC1α complex .
Biochemical Pathways
The interaction of Oleic acid-d2 with Na+/K+ ATPase affects the fatty acid oxidation (FAO) pathway . This interaction leads to the upregulation of genes involved in FAO, which is achieved through the deacetylation of PGC1α by the PKA-dependent activation of the SIRT1-PGC1α complex . This process results in increased FAO, which plays a crucial role in energy production and lipid metabolism .
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules, as in the case of oleic acid-d2, can affect the pharmacokinetic and metabolic profiles of drugs . This deuteration has gained attention because of its potential to improve the bioavailability and metabolic stability of drugs .
Result of Action
The activation of Na+/K+ ATPase by Oleic acid-d2 and the subsequent upregulation of genes involved in FAO can have several molecular and cellular effects. For instance, it can lead to increased energy production and improved lipid metabolism . Moreover, Oleic acid has been shown to have the ability to regulate the expression of E-selectin and sICAM, which are involved in inflammation and endothelial dysfunction .
Propiedades
IUPAC Name |
(Z)-9,10-dideuteriooctadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9D,10D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-FGFBQCSHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCCCCCC(=O)O)/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-9,10-dideuteriooctadec-9-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)










![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)
